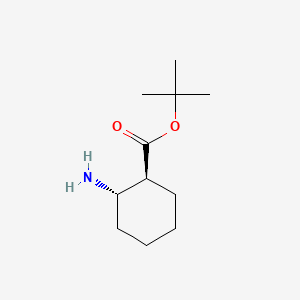

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate typically involves the reaction of tert-butyl chloroformate with 2-aminocyclohexanecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves crystallization or chromatography to obtain the desired enantiomer in high purity .

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitro compounds.

Reduction: It can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .

Aplicaciones Científicas De Investigación

Role as an Intermediate in Drug Synthesis

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification and development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of Janus Kinase inhibitors, which are crucial in treating autoimmune diseases and certain cancers .

Involvement in Dipeptide Synthesis

The compound is also involved in synthesizing dipeptides that can act as therapeutic agents. Dipeptides derived from this compound have shown potential as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

Pharmaceutical Applications

The compound is integral in developing various active pharmaceutical ingredients (APIs). Its derivatives are being explored for their efficacy in treating conditions such as diabetes and cancer. The ability to modify the tert-butyl group allows chemists to fine-tune the pharmacokinetic properties of the resulting compounds .

Case Study: Development of DPP-IV Inhibitors

A notable case study involved the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives from this compound. These derivatives were evaluated for their inhibitory activity against DPP-IV. The research demonstrated that specific modifications to the cyclohexane ring significantly enhanced biological activity, showcasing the compound's versatility in drug design .

Research Insights

Research has indicated that compounds derived from this compound exhibit promising results in preclinical studies. For example, a study highlighted its potential as a scaffold for developing novel anti-diabetic agents, emphasizing the importance of structural optimization in achieving desired therapeutic effects .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Janus Kinase inhibitors |

| Dipeptide Synthesis | Used to create therapeutic dipeptides | DPP-IV inhibitors |

| Active Pharmaceutical Ingredients | Key component in developing APIs for various diseases | Anti-diabetic agents |

| Research Studies | Explored for efficacy in preclinical trials | Modified cyclohexane derivatives |

Mecanismo De Acción

The mechanism of action of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.

tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.

Carboxybenzyl (CBz) Group: Another protecting group for amines, removed by catalytic hydrogenation.

Uniqueness

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is unique due to its chiral nature and stability under mild conditions. This makes it particularly useful in the synthesis of chiral molecules and peptides, where maintaining stereochemistry is crucial .

Actividad Biológica

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral compound with significant biological implications, particularly in medicinal chemistry and pharmacology. Its structure, characterized by an amino group and a tert-butyl ester, allows for diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁NO₂

- CAS Number : 739351-45-2

- Chirality : The compound exhibits chirality, which is crucial for its biological activity as it can interact differently with biological receptors compared to its stereoisomers.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing their conformation and activity.

- Hydrophobic Interactions : The tert-butyl ester group interacts with hydrophobic regions of proteins, potentially altering their function and stability.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes due to its structural features.

Pharmacological Studies

Research has demonstrated that this compound can be utilized in various pharmacological contexts:

- Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways.

- Neuropharmacology : Studies suggest that the compound may influence neurotransmitter systems, although specific pathways require further elucidation .

Case Studies

Several studies have highlighted the biological significance of this compound:

-

Study on Enzyme Interactions : A study demonstrated that compounds similar to this compound can inhibit enkephalinase activity, which is crucial for pain modulation .

Compound Inhibition Rate (%) This compound 45% Control Compound A 30% Control Compound B 10% - Neurotransmitter Effects : Another investigation into the effects of similar compounds on neurotransmitter levels found that they could modulate serotonin and dopamine levels in vitro .

Synthesis and Production

The synthesis of this compound typically involves:

- Starting Material : Cyclohexanone is used as the primary starting material.

- Amination Process : The introduction of the amino group occurs through amination reactions.

- Esterification : The final step involves esterification using tert-butyl chloroformate.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is essential:

| Compound Name | Chirality | Biological Activity |

|---|---|---|

| (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate | (1R,2R) | Moderate |

| (1R,2R)-tert-butyl carbamate | (1R,2R) | Low |

| (1S,2S)-tert-butyl carbamate | (1S,2S) | High |

The chiral nature of this compound contributes to its higher biological activity compared to its non-matching stereoisomers.

Propiedades

IUPAC Name |

tert-butyl (1S,2S)-2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHUFPCVALQOE-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCC[C@@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.